2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pteridines This compound is characterized by the presence of a fluorophenyl group, a dihydropteridinyl moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the sulfanyl group: This can be done using thiolating agents such as thiourea or thiols.
Formation of the phenylacetamide group: This step usually involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the pteridine core can participate in hydrogen bonding and other interactions. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
- 2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
- 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
Uniqueness
The presence of the fluorophenyl group in 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide imparts unique properties such as increased hydrophobicity and the ability to form strong interactions with specific molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C21H16FN5O2S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H16FN5O2S/c22-15-8-6-14(7-9-15)12-27-20(29)18-19(24-11-10-23-18)26-21(27)30-13-17(28)25-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,25,28) |
InChI Key |
GGVTYDFIJDYUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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